molecular formula C13H14Cl2N4 B11737898 3-Amino-3-[4-(3,4-dichlorophenyl)piperazin-1-yl]prop-2-enenitrile

3-Amino-3-[4-(3,4-dichlorophenyl)piperazin-1-yl]prop-2-enenitrile

Cat. No.: B11737898
M. Wt: 297.18 g/mol
InChI Key: DWGJKFYZDBAFIJ-UHFFFAOYSA-N
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Description

3-Amino-3-[4-(3,4-dichlorophenyl)piperazin-1-yl]prop-2-enenitrile is a chemical compound with the molecular formula C13H14Cl2N4 It is known for its unique structure, which includes a piperazine ring substituted with a 3,4-dichlorophenyl group and an amino group attached to a prop-2-enenitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-[4-(3,4-dichlorophenyl)piperazin-1-yl]prop-2-enenitrile typically involves the reaction of 3,4-dichlorophenylpiperazine with an appropriate nitrile precursor under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the piperazine nitrogen, followed by nucleophilic substitution with a suitable nitrile compound. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like recrystallization or chromatography may also be employed to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-[4-(3,4-dichlorophenyl)piperazin-1-yl]prop-2-enenitrile can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitrile group can be reduced to form amines.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine (TEA) or pyridine.

Major Products Formed

Scientific Research Applications

3-Amino-3-[4-(3,4-dichlorophenyl)piperazin-1-yl]prop-2-enenitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential use as an antidepressant or antipsychotic agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Amino-3-[4-(3,4-dichlorophenyl)piperazin-1-yl]prop-2-enenitrile involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing various biochemical pathways. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-3-[4-(2,3-dichlorophenyl)piperazin-1-yl]prop-2-enenitrile
  • 3-Amino-3-[4-(3,4-difluorophenyl)piperazin-1-yl]prop-2-enenitrile
  • 3-Amino-3-[4-(3,4-dimethylphenyl)piperazin-1-yl]prop-2-enenitrile

Uniqueness

3-Amino-3-[4-(3,4-dichlorophenyl)piperazin-1-yl]prop-2-enenitrile is unique due to the presence of the 3,4-dichlorophenyl group, which imparts specific electronic and steric properties. These properties can influence the compound’s reactivity, binding affinity, and overall pharmacological profile, making it distinct from other similar compounds .

Properties

Molecular Formula

C13H14Cl2N4

Molecular Weight

297.18 g/mol

IUPAC Name

3-amino-3-[4-(3,4-dichlorophenyl)piperazin-1-yl]prop-2-enenitrile

InChI

InChI=1S/C13H14Cl2N4/c14-11-2-1-10(9-12(11)15)18-5-7-19(8-6-18)13(17)3-4-16/h1-3,9H,5-8,17H2

InChI Key

DWGJKFYZDBAFIJ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC(=C(C=C2)Cl)Cl)C(=CC#N)N

Origin of Product

United States

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